An In-depth Technical Guide to 2-Iodo-L-phenylalanine: Structure, Properties, and Applications
An In-depth Technical Guide to 2-Iodo-L-phenylalanine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-L-phenylalanine is a synthetic amino acid derivative that has garnered significant attention in the fields of biochemistry, medicinal chemistry, and drug development. As an analogue of the essential amino acid L-phenylalanine, it possesses unique properties conferred by the substitution of an iodine atom on the phenyl ring. This modification allows for its use in a variety of research applications, including as a tool for studying protein synthesis and enzyme activity, and notably as a precursor for radiolabeled compounds in tumor imaging and targeted radionuclide therapy.[1] Its structural similarity to L-phenylalanine enables it to be recognized and utilized by cellular machinery, making it a valuable probe for investigating biological processes.[1]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of 2-Iodo-L-phenylalanine, with a focus on its mechanism of action and relevant experimental methodologies.
Chemical Structure and Properties
2-Iodo-L-phenylalanine, systematically named (2S)-2-amino-3-(2-iodophenyl)propanoic acid, is characterized by a phenylalanine backbone with an iodine atom at the ortho position of the benzene ring.
Chemical Structure:
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for 2-Iodo-L-phenylalanine is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀INO₂ | [2] |
| Molecular Weight | 291.09 g/mol | [2] |
| CAS Number | 167817-55-2 | [2] |
| Appearance | Off-white powder | [1] |
| Melting Point | >198 °C (decomposes) | [1] |
| Boiling Point (Predicted) | 385.6 ± 32.0 °C | [3] |
| Solubility | Sparingly soluble in water, practically insoluble in ethanol (95%). Freely soluble in formic acid and dissolves in dilute hydrochloric acid. | [4] |
| pKa (Predicted) | 2.16 ± 0.10 | [3] |
| Optical Rotation [α]D²⁵ | +30 ± 1º (c=1 in 0.1N NaOH) | [1] |
| ¹H NMR Spectroscopy | Spectral data confirms the structure. | [5] |
| ¹³C NMR Spectroscopy | Spectral data confirms the structure. | |
| Mass Spectrometry | Mass spectrum confirms the molecular weight. | [5] |
Experimental Protocols
Synthesis of 2-Iodo-L-phenylalanine
A common and effective method for the synthesis of 2-Iodo-L-phenylalanine is the Copper(I)-assisted nucleophilic halogen exchange reaction, starting from 2-Bromo-L-phenylalanine.[5]
Workflow for the Synthesis of 2-Iodo-L-phenylalanine:
Detailed Methodology:
-
Reactant Preparation: In a reaction vessel, combine 2-bromo-L-phenylalanine (61 mM), sodium iodide (485 mM), copper(I) sulfate (10 mM), tin(II) sulfate (90 mM), citric acid (90 mM), and benzoic acid (100 mM).[5]
-
Reaction Execution: Heat the mixture to 180°C and maintain this temperature for 24 hours with continuous stirring.[5]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The crude product is then purified using reverse-phase high-performance liquid chromatography (HPLC) to yield 2-Iodo-L-phenylalanine with a purity of ≥98%.[1][5]
-
Structure Confirmation: The identity and purity of the final product are confirmed by ¹H-NMR and mass spectrometry.[5] Chiral HPLC is used to confirm that no racemization has occurred during the synthesis.[5]
Cellular Uptake Assay of Radiolabeled 2-Iodo-L-phenylalanine
This protocol is adapted for measuring the uptake of radiolabeled 2-Iodo-L-phenylalanine (e.g., [¹²⁵I]-2-Iodo-L-phenylalanine) in adherent cancer cells to assess the activity of amino acid transporters.
Workflow for Cellular Uptake Assay:
Detailed Methodology:
-
Cell Culture: Plate cancer cells (e.g., A549, HT29) in a 12-well plate at a density of 5 x 10⁴ cells per well and culture until confluent.[6]
-
Preparation of Buffers: Prepare Phosphate Buffered Saline (PBS) and Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, NaHCO₃, 5 mM HEPES, 1 mM D-Glucose, pH 7.4). Pre-warm both to 37°C.[6]
-
Washing: On the day of the experiment, aspirate the culture medium and wash the cells twice with 1 mL of PBS, followed by one wash with 1 mL of KRH buffer.[6]
-
Uptake Incubation: Add 0.5 mL of KRH buffer containing the desired concentration of radiolabeled 2-Iodo-L-phenylalanine to each well and incubate for 5 minutes at 37°C.[6]
-
Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold KRH buffer.[6]
-
Cell Lysis: Lyse the cells by adding 1 mL of 1% sodium dodecyl sulfate (SDS) to each well and homogenize by pipetting.[6]
-
Radioactivity Measurement: Transfer the cell lysates to scintillation vials, add 8 mL of scintillation cocktail, and measure the radioactivity in counts per minute (cpm) using a scintillation counter.[6]
-
Normalization: In parallel wells, determine the cell number or total protein content to normalize the measured cpm, allowing for comparison between different experimental conditions.[6]
Mechanism of Action and Signaling Pathways
The primary mechanism by which 2-Iodo-L-phenylalanine is taken up by cancer cells is through the L-type amino acid transporter 1 (LAT1), also known as SLC7A5.[7] LAT1 is a sodium-independent transporter that facilitates the import of large neutral amino acids, such as leucine and phenylalanine, into the cell.[7][8] It is often overexpressed in various types of cancer to meet the high demand for amino acids required for rapid cell growth and proliferation.[8][9]
LAT1 functions as a heterodimer with the glycoprotein 4F2hc (CD98), which is essential for its stability and localization to the plasma membrane.[8] The transporter operates as an obligatory exchanger, meaning it imports an extracellular amino acid while simultaneously exporting an intracellular amino acid, often glutamine.[10]
The uptake of essential amino acids via LAT1 is crucial for activating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a key regulator of cell growth, proliferation, and protein synthesis.[8] By providing essential amino acids like leucine, LAT1 activity promotes the translocation of mTORC1 to the lysosomal surface, where it becomes activated.[10] Activated mTORC1 then phosphorylates downstream targets such as S6 kinase (S6K) and eIF-4E binding protein (4E-BP1), leading to increased protein synthesis and cell proliferation.[8]
Signaling Pathway of LAT1-mediated Amino Acid Uptake and mTORC1 Activation:
Conclusion
2-Iodo-L-phenylalanine is a versatile and valuable tool for researchers and professionals in the life sciences and drug development. Its unique chemical and physical properties, particularly the presence of the iodine atom, allow for its use in a wide range of applications from fundamental biochemical studies to the development of novel diagnostic and therapeutic agents for cancer. A thorough understanding of its synthesis, properties, and mechanism of action, as detailed in this guide, is crucial for its effective application in research and development. The provided experimental protocols offer a starting point for the practical implementation of studies involving this important amino acid analogue.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Iodo-L-phenylalanine | C9H10INO2 | CID 20706027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [jove.com]
- 7. Amino acid transporter LAT1 (SLC7A5) promotes metabolic rewiring in TNBC progression through the L-Trp/QPRT/NAD+ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment [frontiersin.org]
- 9. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer [mdpi.com]
